Lipophilicity Modulation: +0.9 Log Units Higher XLogP3 than 2-Methoxy-5-nitroaniline
The replacement of the methoxy group (-OCH3) with difluoromethoxy (-OCF2H) at the 2-position increases the predicted lipophilicity by approximately 0.9 log units. The target compound has an XLogP3 of 2.4, while the direct methoxy analog 2-methoxy-5-nitroaniline has an XLogP3 of 1.5 [1][2]. This shift aligns with the established trend that -OCF2H confers greater hydrophobicity than -OCH3, thereby enhancing membrane permeability potential. In contrast, the trifluoromethoxy analog 2-(trifluoromethoxy)-5-nitroaniline has a reported LogP of 2.73 , indicating that the target occupies an intermediate lipophilicity space between the methoxy and trifluoromethoxy derivatives.
| Evidence Dimension | Predicted lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-Methoxy-5-nitroaniline XLogP3 = 1.5; 2-(Trifluoromethoxy)-5-nitroaniline LogP = 2.73 |
| Quantified Difference | +0.9 vs methoxy; -0.33 vs trifluoromethoxy |
| Conditions | Computed XLogP3 values from PubChem (2025.04.14 release); LogP from chemsrc for trifluoromethoxy analog |
Why This Matters
This intermediate lipophilicity profile makes the target compound a balanced choice for medicinal chemistry programs seeking to optimize logD without the excessive lipophilicity burden often associated with -OCF3 analogs.
- [1] PubChem, CID 2063333. 2-(Difluoromethoxy)-5-nitroaniline. Computed XLogP3: 2.4. View Source
- [2] PubChem, CID 7447. 2-Methoxy-5-nitroaniline. Computed XLogP3: 1.5. View Source
